Prostaglandin K1
Prostaglandin K1
PGK1 is the 9,11-diketone formed by the oxidation of PGE1 or PGD1. Whether this compound exists biologically is uncertain; it is known to be resistant to metabolism by 15-hydroxy PGDH in vitro. In an intact porcine model of balloon angioplasty restenosis, PGK1 was equivalent in activity and potency to PGE1.
Brand Name:
Vulcanchem
CAS No.:
69413-73-6
VCID:
VC0161462
InChI:
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,21H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+/m0/s1
SMILES:
CCCCCC(C=CC1C(C(=O)CC1=O)CCCCCCC(=O)O)O
Molecular Formula:
C20H32O5
Molecular Weight:
352.5 g/mol
Prostaglandin K1
CAS No.: 69413-73-6
Reference Standards
VCID: VC0161462
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol
CAS No. | 69413-73-6 |
---|---|
Product Name | Prostaglandin K1 |
Molecular Formula | C20H32O5 |
Molecular Weight | 352.5 g/mol |
IUPAC Name | 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]heptanoic acid |
Standard InChI | InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,21H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+/m0/s1 |
Standard InChIKey | KJWZYMMLVHIVSU-IYCNHOCDSA-N |
Isomeric SMILES | CCCCC[C@@H](/C=C/[C@@H]1[C@H](C(=O)CC1=O)CCCCCCC(=O)O)O |
SMILES | CCCCCC(C=CC1C(C(=O)CC1=O)CCCCCCC(=O)O)O |
Canonical SMILES | CCCCCC(C=CC1C(C(=O)CC1=O)CCCCCCC(=O)O)O |
Description | PGK1 is the 9,11-diketone formed by the oxidation of PGE1 or PGD1. Whether this compound exists biologically is uncertain; it is known to be resistant to metabolism by 15-hydroxy PGDH in vitro. In an intact porcine model of balloon angioplasty restenosis, PGK1 was equivalent in activity and potency to PGE1. |
Synonyms | PGK1 |
Reference | 1.Ohno, H.,Morikawa, Y. and Hirata, F. Studies on 15-hydroxyprostaglandin dehydrogenase with various prostaglandin analogues. Journal of Biochemistry 84, 1485-1494 (1978). |
PubChem Compound | 16061102 |
Last Modified | Nov 11 2021 |
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